molecular formula C17H13NO5S B2427553 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 670255-06-8

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2427553
CAS No.: 670255-06-8
M. Wt: 343.35
InChI Key: GAFYIWPWMFLPAY-UHFFFAOYSA-N
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Description

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that features a unique structure combining a hydroxyphenyl group, a dioxopyrrolidinyl group, and a thiobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-hydroxyphenyl derivative, which is then reacted with a dioxopyrrolidinyl compound under controlled conditions to form the intermediate. This intermediate is subsequently treated with a thiobenzoic acid derivative to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxopyrrolidinyl group can be reduced under specific conditions.

    Substitution: The thiobenzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the dioxopyrrolidinyl group may produce corresponding alcohols.

Scientific Research Applications

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxopyrrolidinyl and thiobenzoic acid moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the dioxopyrrolidinyl and thiobenzoic acid moieties.

    2,5-Dioxopyrrolidin-1-yl benzoate: Contains the dioxopyrrolidinyl group but differs in the substituents on the benzoic acid.

    Thiosalicylic acid: Similar thiobenzoic acid moiety but lacks the hydroxyphenyl and dioxopyrrolidinyl groups.

Uniqueness

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c19-11-7-5-10(6-8-11)18-15(20)9-14(16(18)21)24-13-4-2-1-3-12(13)17(22)23/h1-8,14,19H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFYIWPWMFLPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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